O-(4-Chloro-3-methylphenyl) 1H-imidazole-1-carbothioate
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Overview
Description
O-(4-Chloro-3-methylphenyl) 1H-imidazole-1-carbothioate is a chemical compound with the molecular formula C11H9ClN2OS and a molecular weight of 252.72 g/mol . This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Chloro-3-methylphenyl) 1H-imidazole-1-carbothioate typically involves the reaction of 4-chloro-3-methylphenol with 1H-imidazole-1-carbothioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
O-(4-Chloro-3-methylphenyl) 1H-imidazole-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: The chloro group can be substituted with other functional groups such as amines, hydroxyl groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
O-(4-Chloro-3-methylphenyl) 1H-imidazole-1-carbothioate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of O-(4-Chloro-3-methylphenyl) 1H-imidazole-1-carbothioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A related compound used as an organic building block in chemical synthesis.
Cyazofamid: Another imidazole derivative with similar structural features.
Uniqueness
O-(4-Chloro-3-methylphenyl) 1H-imidazole-1-carbothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9ClN2OS |
---|---|
Molecular Weight |
252.72 g/mol |
IUPAC Name |
O-(4-chloro-3-methylphenyl) imidazole-1-carbothioate |
InChI |
InChI=1S/C11H9ClN2OS/c1-8-6-9(2-3-10(8)12)15-11(16)14-5-4-13-7-14/h2-7H,1H3 |
InChI Key |
UESHUIAYCMALCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=S)N2C=CN=C2)Cl |
Origin of Product |
United States |
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